REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:19]([F:20])=[CH:18][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][C:9]=2[F:17])=[C:5]([O:21]C)[CH:4]=1)[CH3:2].B(Br)(Br)Br>ClCCl>[CH2:1]([C:3]1[C:19]([F:20])=[CH:18][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][C:9]=2[F:17])=[C:5]([OH:21])[CH:4]=1)[CH3:2]
|
Name
|
4-(4-ethyl-5-fluoro-2-methoxyphenoxy)-3-fluorobenzamide
|
Quantity
|
13.31 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=C(OC2=C(C=C(C(=O)N)C=C2)F)C=C1F)OC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring and after 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled back to −20° C.
|
Type
|
CUSTOM
|
Details
|
for quenching with a saturated aqueous solution of ammonium chloride (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
Partial concentration
|
Type
|
CUSTOM
|
Details
|
to remove 170 mL of dichloromethane
|
Type
|
ADDITION
|
Details
|
100 mL of ethyl acetate are added
|
Type
|
EXTRACTION
|
Details
|
Extraction of the aqueous phase (2*25 mL of ethyl acetate), reunification of the organic phases, aqueous sodium hydrogenocarbonate (200 mL at 1N)
|
Type
|
WASH
|
Details
|
wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
final concentration
|
Type
|
CUSTOM
|
Details
|
affords the crude material which
|
Type
|
CUSTOM
|
Details
|
is purified on silicagel (gradient dichloromethane/methanol:100/0→95/5)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(OC2=C(C=C(C(=O)N)C=C2)F)C=C1F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.75 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 650% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |